2-Chloro-3-phenylbutanenitrile
Overview
Description
2-Chloro-3-phenylbutanenitrile is an organic compound with the molecular formula C10H10ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is also bonded to a chlorine atom and a phenyl group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-phenylbutanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylbutanenitrile with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CN} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CHCl}\text{CN} + \text{SO}_2 + \text{HCl} ]
Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenylbutanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2R), or alkoxides (OR-).
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid group in the presence of acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles such as 2-hydroxy-3-phenylbutanenitrile.
Reduction: Formation of 2-chloro-3-phenylbutylamine.
Hydrolysis: Formation of 2-chloro-3-phenylbutanoic acid.
Scientific Research Applications
2-Chloro-3-phenylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenylbutanenitrile depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine group through the addition of hydrogen atoms. In hydrolysis reactions, the nitrile group is transformed into a carboxylic acid group through the addition of water molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-phenylbutanenitrile: Similar structure with a bromine atom instead of chlorine.
3-Phenylbutanenitrile: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-3-phenylpropionitrile: Similar structure but with a shorter carbon chain.
Uniqueness
2-Chloro-3-phenylbutanenitrile is unique due to the presence of both a chlorine atom and a nitrile group, which allows it to undergo a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
2-chloro-3-phenylbutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBPWBSLULXDQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72600-01-2 | |
Record name | 2-chloro-3-phenylbutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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